(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine
Description
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a methanamine group at position 2 (Fig. 1). Its molecular formula is C₅H₉N₃S, with a molecular weight of 143.21 g/mol . This compound is often utilized as a pharmacophore in medicinal chemistry due to the electron-rich thiadiazole ring, which enhances interactions with biological targets. It has been studied extensively as a precursor in the synthesis of anticonvulsant agents, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (VPZ), a derivative with enhanced therapeutic indices compared to valproic acid (VPA) .
Properties
IUPAC Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-4-7-8-5(3-6)9-4/h2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWYCJDFWDQHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl hydrazinecarbothioamide with formic acid, leading to the formation of the thiadiazole ring. The reaction conditions often include heating under reflux and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thiadiazole ring participates in nucleophilic substitution reactions. For example:
| Reagent/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| Ethyl bromide, K₂CO₃, DMF | 5-Ethyl-2-(ethylthio)-1,3,4-thiadiazole | 77–81% | |
| Benzyl chloride, Et₃N | N-Benzyl derivatives | 65% |
This reactivity facilitates functionalization at the sulfur center, critical for modifying electronic properties or biological activity .
Reduction Reactions
The thiadiazole ring undergoes reduction under catalytic hydrogenation or hydride-based conditions:
| Reagent/Conditions | Product Formed | Notes | Reference |
|---|---|---|---|
| H₂, Pd/C (5 bar) | Partially saturated thiadiazoline | Requires elevated temp | |
| LiAlH₄, THF, reflux | 5-Ethylthiadiazolidine derivative | Selective S reduction |
Reduction products retain the amine group, enabling further derivatization .
Alkylation and Acylation of the Amine Group
The primary amine reacts with alkyl halides and acylating agents:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, NaHCO₃, MeOH | N-Methyl-(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine | 72% | |
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 68% |
These reactions enhance solubility or introduce pharmacophores for drug discovery.
Condensation Reactions
The amine group engages in Schiff base formation and Michael additions:
| Reagent/Conditions | Product | Application | Reference |
|---|---|---|---|
| Aryl glyoxal, Et₃N, H₂O | Imidazo[2,1-b] thiadiazol-7-ium salts | Anticancer leads | |
| 7-Methoxyindole derivatives, DCC | Propanamide conjugates | Antimicrobial screening |
Condensation products exhibit enhanced π-stacking and hydrogen-bonding capabilities .
Cyclization and Ring-Opening Reactions
The thiadiazole ring undergoes ring-opening under basic conditions or forms fused heterocycles:
Ring-opening pathways are exploited to synthesize triazine and pyrazole hybrids .
Sulfonamide Formation
Reaction with sulfonyl chlorides yields sulfonamide derivatives:
| Reagent/Conditions | Product | Biological Activity | Reference |
|---|---|---|---|
| Benzenesulfonyl chloride | N-(5-Ethyl-thiadiazol-2-yl)benzenesulfonamide | Antibacterial agents |
Sulfonamide derivatives are evaluated for enzyme inhibition (e.g., carbonic anhydrase).
Scientific Research Applications
Structural Overview
The compound features a thiadiazole ring, which contributes to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 143.21 g/mol. The presence of the ethyl group at the 5-position enhances its lipophilicity and biological activity compared to other thiadiazole derivatives.
Antimicrobial Properties
Research indicates that (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine exhibits significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.125 μg/mL |
| Staphylococcus aureus | 0.062 μg/mL |
| Bacillus subtilis | 0.008 μg/mL |
The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymes necessary for microbial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines.
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | <25 |
| MCF-7 | <25 |
| PC-3 | 30 |
| HCT-116 | 35 |
The anticancer mechanism may involve interference with cell cycle progression and modulation of signaling pathways associated with cell survival.
Material Science Applications
The unique properties of this compound make it a candidate for applications in material science, particularly in the development of organic electronics and solar cells due to its interesting electrical properties.
Study on Antimicrobial Efficacy
A study evaluated the compound against a panel of standard pathogenic strains, finding significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Research
In vitro assays demonstrated that the compound significantly reduced viability in HepG-2 cells through apoptosis induction mechanisms, confirmed by flow cytometry analysis.
Mechanism of Action
The mechanism by which (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division processes or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substitution at the Thiadiazole Ring: Ethyl vs. Methyl Groups
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine (C₅H₇N₃S) is a close analog where the ethyl group is replaced by a methyl group. This minor structural modification significantly alters pharmacological activity. For instance, compound 17 (MK-8189), derived from (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, acts as a potent PDE10A inhibitor for schizophrenia treatment, demonstrating 70–83% yield in microwave-assisted synthesis . In contrast, the ethyl-substituted derivative (target compound) shows stronger anticonvulsant activity due to enhanced lipophilicity and blood-brain barrier penetration .
Table 1: Comparison of Ethyl- and Methyl-Substituted Derivatives
Oxadiazole vs. Thiadiazole Derivatives
Replacing the sulfur atom in the thiadiazole ring with oxygen yields 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine (C₁₀H₁₁N₃O). Oxadiazole derivatives exhibit distinct electronic properties due to reduced electron-donor capacity compared to thiadiazoles. For example, N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine (C₇H₁₃N₃O) shows lower anticonvulsant activity but higher solubility in aqueous media .
Table 2: Thiadiazole vs. Oxadiazole Derivatives
| Property | This compound | N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine |
|---|---|---|
| Ring Heteroatom | Sulfur | Oxygen |
| logP (Lipophilicity) | 1.8 ± 0.2 | 1.2 ± 0.3 |
| Therapeutic Index (TI) | 4.2 (VPZ) | Not reported |
Thiazole vs. Thiadiazole Derivatives
Thiazole-based analogs, such as 1-(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanamine (C₇H₁₂N₂S), replace the thiadiazole ring with a thiazole ring. This modification reduces ring strain and alters bioactivity. Thiazole derivatives are more commonly associated with antimicrobial and anti-inflammatory applications, whereas thiadiazoles are prioritized for CNS-targeting drugs .
Pharmacological Comparison with Functional Analogs
Anticonvulsant Activity
The ethyl-substituted thiadiazole derivative VPZ demonstrates superior efficacy in pentylenetetrazole (PTZ)-induced seizure models compared to valproic acid (VPA). VPZ’s ED₅₀ is 150 mg/kg (vs. VPA’s 200 mg/kg), with a therapeutic index (TI) of 4.2 (VPA: 2.1) and protective index (PI) of 3.8 (VPA: 1.9) .
Table 3: Anticonvulsant Activity of VPZ vs. VPA
| Parameter | VPZ | VPA |
|---|---|---|
| ED₅₀ (scPTZ model) | 150 mg/kg | 200 mg/kg |
| Therapeutic Index (TI) | 4.2 | 2.1 |
| Protective Index (PI) | 3.8 | 1.9 |
Analgesic and Neurochemical Effects
VPZ increases GABA levels in rat brains by 34% at 300 mg/kg, compared to 22% for VPA, correlating with enhanced anticonvulsant and analgesic effects .
Biological Activity
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Structure and Properties
The chemical structure of this compound includes a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 158.23 g/mol. The presence of the ethyl group at the 5-position enhances its lipophilicity and biological activity compared to other thiadiazole derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key enzymes necessary for microbial survival.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.125 μg/mL |
| Staphylococcus aureus | 0.062 μg/mL |
| Bacillus subtilis | 0.008 μg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are reported to be below 25 μM, indicating potent activity .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | <25 |
| MCF-7 | <25 |
| PC-3 | 30 |
| HCT-116 | 35 |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound likely disrupts the integrity of bacterial cell membranes and inhibits essential enzymes involved in metabolic processes.
- Anticancer Mechanism : It may interfere with cell cycle progression and promote apoptotic pathways in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study evaluated the compound against a panel of standard pathogenic strains and found significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro assays demonstrated that the compound significantly reduced viability in HepG-2 cells through apoptosis induction mechanisms, as confirmed by flow cytometry analysis .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid) . Key intermediates like 5-ethyl-1,3,4-thiadiazol-2-amine are characterized using FT-IR (C=N stretching at 1600–1650 cm⁻¹), -NMR (amine protons at δ 2.5–3.5 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .
Q. How are transition metal complexes of this compound prepared and analyzed?
- Methodology : Metal coordination studies involve reacting the compound with transition metal salts (e.g., Co(II), Ni(II)) in ethanol/water. Complexes are analyzed via elemental analysis (C, H, N, S), molar conductivity (to determine electrolyte type), and UV-Vis spectroscopy (d-d transitions for octahedral geometry) . X-ray crystallography may confirm ligand binding modes, such as N,S-bridging .
Q. What spectroscopic techniques are critical for structural validation of derivatives?
- Methodology :
- FT-IR : Identifies functional groups (e.g., NH₂ bending at 3300–3500 cm⁻¹, C-S stretching at 600–700 cm⁻¹) .
- NMR : -NMR resolves thiadiazole carbons (C-2 at δ 160–170 ppm), while -NMR confirms ethyl group protons (triplet at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]⁺ for C₅H₁₀N₃S) .
Advanced Research Questions
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodology :
- In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., GABA receptors for anti-epileptic activity) assesses binding affinity .
- In Vitro Assays : Antimicrobial activity via MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains .
- In Vivo Models : Anti-epileptic efficacy evaluated in rodent seizure models (e.g., isoniazid-induced convulsions) with dose-response profiling .
Q. What strategies address solubility limitations of this compound in pharmacological studies?
- Methodology :
- Nanocarrier Systems : Encapsulation in β-cyclodextrin nanocapsules enhances aqueous solubility while maintaining bioactivity .
- Salt Formation : Reaction with inorganic acids (e.g., HCl) yields water-soluble hydrochloride salts, confirmed by DSC (melting point shifts) .
Q. How are reaction mechanisms elucidated for thiadiazole-functionalized hybrids?
- Methodology :
- Kinetic Studies : Monitor reaction progress (e.g., thiol-alkylation) via HPLC to determine rate constants and activation energy .
- Computational Chemistry : DFT calculations (Gaussian 09) model transition states and intermediate stability .
Q. What experimental designs resolve contradictions in reported biological data for metal complexes?
- Methodology :
- Multi-Technique Validation : Combine EPR (electronic structure) and single-crystal XRD to confirm metal-ligand coordination .
- Dose-Response Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to isolate variable effects .
Q. How are structure-activity relationships (SAR) optimized for thiadiazole-triazole hybrids?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position of thiadiazole to enhance antimicrobial potency .
- Pharmacophore Mapping : QSAR models (CoMFA/CoMSIA) correlate substituent properties (logP, polarizability) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
